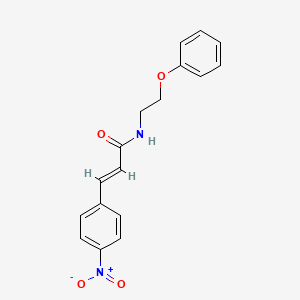![molecular formula C25H21N3O3 B11506782 3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11506782.png)
3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinazoline precursors. Key steps may involve:
Cyclization reactions: to form the spiro linkage.
Alkylation: to introduce the prop-2-en-1-yl group.
Methoxylation: to add the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often rely on optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the quinazoline moiety, leading to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and similar structural features.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit similar chemical properties.
Uniqueness
The uniqueness of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” lies in its specific combination of functional groups and the spiro linkage, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C25H21N3O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-1'-prop-2-enylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H21N3O3/c1-3-16-27-20-13-7-5-11-18(20)25(24(27)30)26-19-12-6-4-10-17(19)23(29)28(25)21-14-8-9-15-22(21)31-2/h3-15,26H,1,16H2,2H3 |
InChI-Schlüssel |
ICNRHSXEHSIYCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one](/img/structure/B11506700.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11506704.png)
![N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11506708.png)
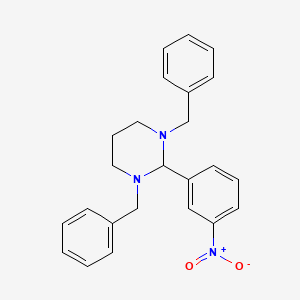
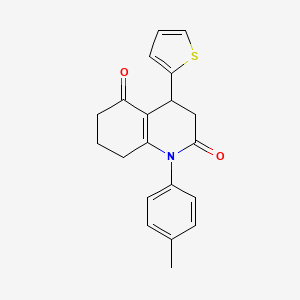
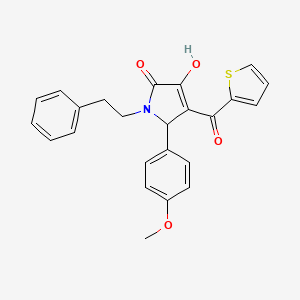
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11506739.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11506756.png)
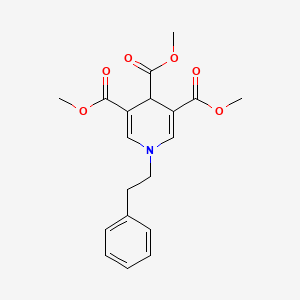
![ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506767.png)
